(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone is a chemical compound classified as an aryl ketone, notable for its potential applications in medicinal chemistry and organic synthesis. The compound's CAS number is 39859-36-4, and its molecular formula is with a molecular weight of approximately 276.13 g/mol .
This compound is sourced from various chemical suppliers and is often utilized in research settings due to its unique structural properties. It falls under the category of bromo-substituted phenyl compounds, which are known for their diverse biological activities. The presence of both an amino group and a bromine atom on the phenyl ring enhances its reactivity and potential for further chemical modifications.
The synthesis of (2-Amino-5-bromo-phenyl)-cyclohexyl-methanone can be achieved through several methods, typically involving the bromination of phenyl compounds followed by amination and ketone formation. A common approach includes:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, using polar solvents can enhance solubility and reaction rates.
The molecular structure of (2-Amino-5-bromo-phenyl)-cyclohexyl-methanone features a cyclohexyl group attached to a phenyl ring that bears both an amino group and a bromine substituent. The structural representation can be illustrated using SMILES notation: Nc1ccc(Br)cc1C(=O)c2ccccc2 .
(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone can participate in various chemical reactions:
The reactivity of this compound is significantly influenced by the electronic effects of the amino and bromo groups, making it a versatile intermediate in organic synthesis.
Relevant data indicates that the compound maintains stability at room temperature but should be stored at lower temperatures for long-term preservation .
(2-Amino-5-bromo-phenyl)-cyclohexyl-methanone has several scientific applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: